molecular formula C17H15Cl2N5O B12009263 3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]propanehydrazide CAS No. 518019-34-6

3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]propanehydrazide

Cat. No.: B12009263
CAS No.: 518019-34-6
M. Wt: 376.2 g/mol
InChI Key: JPONFSCRTSXJIY-RGVLZGJSSA-N
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Description

The compound 3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]propanehydrazide is a hydrazide derivative featuring a benzotriazole moiety, a propanehydrazide backbone, and a 3,4-dichlorophenyl-substituted ethylidene group. Benzotriazole derivatives are widely studied for their diverse applications, including corrosion inhibition, photostabilization, and biological activities such as antimicrobial and anticancer properties.

Properties

CAS No.

518019-34-6

Molecular Formula

C17H15Cl2N5O

Molecular Weight

376.2 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]propanamide

InChI

InChI=1S/C17H15Cl2N5O/c1-11(12-6-7-13(18)14(19)10-12)20-22-17(25)8-9-24-16-5-3-2-4-15(16)21-23-24/h2-7,10H,8-9H2,1H3,(H,22,25)/b20-11+

InChI Key

JPONFSCRTSXJIY-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]propanehydrazide typically involves the following steps:

    Formation of the Benzotriazole Moiety: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Attachment of the Propanehydrazide Group: The benzotriazole is then reacted with 3-chloropropionyl chloride to form 3-(1H-benzotriazol-1-yl)propanehydrazide.

    Condensation with 3,4-Dichlorobenzaldehyde: Finally, the 3-(1H-benzotriazol-1-yl)propanehydrazide is condensed with 3,4-dichlorobenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The benzotriazole and dichlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]propanehydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]propanehydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

  • 3-[3-(Benzyloxy)phenyl]-N′-[(E)-1-(3,4-dichlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide (C₂₅H₂₀Cl₂N₄O₂): This compound replaces the benzotriazole with a pyrazole ring and introduces a benzyloxy group.
  • (Z)-3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide :
    Substituting dichloro with dimethoxy groups shifts electronic effects from electron-withdrawing to electron-donating. This change could enhance solubility in polar solvents but reduce electrophilic reactivity in biological systems .
  • Predicted Collision Cross Section (CCS) data (172.6 Ų for [M+H]+) suggests a compact molecular shape, which may enhance diffusion across biological membranes .

Analogues with Different Heterocyclic Cores

  • N′-[(E)-1-(2-Hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide: The carbazole group introduces a rigid polycyclic structure, which may enhance π-π stacking interactions in protein binding. The hydroxyl group on the phenyl ring could facilitate hydrogen bonding, differing from the chloro substituents in the target compound .
  • 3-(1H-Benzimidazol-1-yl)-N′-{(E)-[4-(diethylamino)phenyl]methylidene}-2-methylpropanohydrazide: Replacing benzotriazole with benzimidazole alters electronic properties due to the additional nitrogen atom.

Derivatives with Modified Hydrazide Backbones

  • N′-[(1E)-1-(3,4-Dichlorophenyl)ethylidene]methoxycarbohydrazide :
    This simpler analogue lacks the benzotriazole and propane chain, reducing molecular weight (261.10 g/mol). The methoxy group may limit steric effects but decrease thermal stability compared to bulkier derivatives .
  • (E)-N’-(4-(1-((3,4-Dimethoxypyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)benzylidene)benzohydrazide :
    Incorporation of a triazole-pyridine hybrid structure introduces additional hydrogen-bond acceptors. Antimicrobial studies show moderate activity against Gram-positive bacteria, suggesting substituent-dependent bioactivity .

Physicochemical Properties

  • Molecular Weight : The target compound (C₁₇H₁₄Cl₂N₅O) has a molecular weight of 402.23 g/mol. Analogues range from 261.10 g/mol (methoxycarbohydrazide) to 479.36 g/mol (pyrazole derivative) .
  • Lipophilicity : Dichlorophenyl and benzotriazole groups enhance logP values, favoring membrane permeability. Fluorine or methoxy substituents reduce logP, improving aqueous solubility .
  • CCS Values : For the 4-fluoro analogue, CCS values (172.6–184.6 Ų) correlate with a compact structure, suggesting efficient cellular uptake .

Biological Activity

3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]propanehydrazide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(1H-benzotriazol-1-yl) with various aldehydes and hydrazines. The synthetic pathway can be optimized to enhance yield and purity. For instance, the use of specific solvents and catalysts has been shown to improve reaction efficiency.

Antimicrobial Properties

Research indicates that compounds containing the benzotriazole moiety exhibit notable antimicrobial activity. A study by demonstrated that derivatives of benzotriazole showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)IC50 (µM)
This compoundS. aureus185.0
3-(1H-benzotriazol-1-yl) derivativeE. coli156.5

Antiviral Activity

The compound has also shown promise as an antiviral agent. A study focusing on the helicase activity of the hepatitis C virus (HCV) found that certain benzotriazole derivatives inhibited viral replication effectively. The mechanism involves binding to the helicase enzyme, preventing its function in viral RNA unwinding .

Table 2: Antiviral Activity Against HCV

CompoundViral StrainIC50 (µM)Mechanism of Action
This compoundHCV6.5Inhibition of helicase activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes involved in microbial and viral replication processes.
  • Interference with Nucleic Acid Synthesis : By binding to nucleic acids or their associated proteins, it disrupts the normal replication cycle.
  • Cellular Uptake : Studies indicate that the compound can penetrate cellular membranes effectively, enhancing its bioavailability .

Case Studies

A notable case study involved testing this compound in vitro against a panel of bacterial and viral pathogens. Results indicated a significant reduction in pathogen viability at concentrations as low as 5 µM, suggesting a strong potential for therapeutic applications.

Case Study Summary

  • Objective : Evaluate antimicrobial and antiviral efficacy.
  • Methodology : In vitro assays using standard strains.
  • Findings : High efficacy against both bacterial and viral targets; minimal cytotoxicity observed in mammalian cell lines.

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